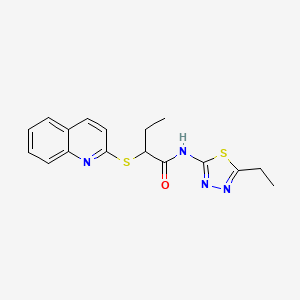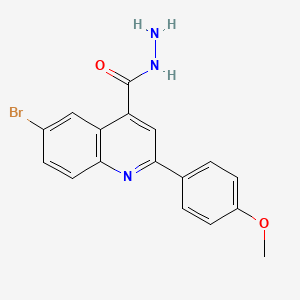![molecular formula C15H15FO3 B6077821 {4-[(3-fluorobenzyl)oxy]-3-methoxyphenyl}methanol](/img/structure/B6077821.png)
{4-[(3-fluorobenzyl)oxy]-3-methoxyphenyl}methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{4-[(3-fluorobenzyl)oxy]-3-methoxyphenyl}methanol, also known as FBM, is a chemical compound that has been studied for its potential use in scientific research. FBM is a white crystalline powder that has a molecular weight of 264.29 g/mol and a melting point of 126-128°C.
Mecanismo De Acción
The mechanism of action of {4-[(3-fluorobenzyl)oxy]-3-methoxyphenyl}methanol is not fully understood, but it is thought to act as an SSRI by inhibiting the reuptake of serotonin. {4-[(3-fluorobenzyl)oxy]-3-methoxyphenyl}methanol has also been shown to reduce the production of pro-inflammatory cytokines in vitro, which suggests that it may have anti-inflammatory effects.
Biochemical and Physiological Effects:
{4-[(3-fluorobenzyl)oxy]-3-methoxyphenyl}methanol has been shown to increase the levels of serotonin in the brain, which suggests that it may have potential as an antidepressant. Additionally, {4-[(3-fluorobenzyl)oxy]-3-methoxyphenyl}methanol has been shown to reduce inflammation in a mouse model of acute lung injury, indicating that it may have potential as an anti-inflammatory agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using {4-[(3-fluorobenzyl)oxy]-3-methoxyphenyl}methanol in lab experiments is that it is a relatively simple compound to synthesize. Additionally, {4-[(3-fluorobenzyl)oxy]-3-methoxyphenyl}methanol has been shown to have potential as an SSRI and as an anti-inflammatory agent, which makes it a promising compound for further research. However, one limitation of using {4-[(3-fluorobenzyl)oxy]-3-methoxyphenyl}methanol in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways.
Direcciones Futuras
There are several future directions for research on {4-[(3-fluorobenzyl)oxy]-3-methoxyphenyl}methanol. One potential direction is to further investigate its potential as an SSRI and to determine its efficacy in treating depression. Another potential direction is to investigate its potential as an anti-inflammatory agent and to determine its efficacy in treating inflammatory diseases. Additionally, it may be useful to investigate the mechanism of action of {4-[(3-fluorobenzyl)oxy]-3-methoxyphenyl}methanol in more detail in order to design more targeted experiments. Finally, it may be useful to investigate the potential side effects of {4-[(3-fluorobenzyl)oxy]-3-methoxyphenyl}methanol in order to determine its safety for use in humans.
Métodos De Síntesis
{4-[(3-fluorobenzyl)oxy]-3-methoxyphenyl}methanol can be synthesized through a multi-step process that involves the reaction of 3-methoxyphenol with 3-fluorobenzyl bromide in the presence of a base, followed by reduction with sodium borohydride and protection of the resulting hydroxyl group with a benzyl group. The final step involves the removal of the benzyl group with hydrogenolysis to yield {4-[(3-fluorobenzyl)oxy]-3-methoxyphenyl}methanol.
Aplicaciones Científicas De Investigación
{4-[(3-fluorobenzyl)oxy]-3-methoxyphenyl}methanol has been studied for its potential use as a selective serotonin reuptake inhibitor (SSRI) and for its potential anti-inflammatory effects. {4-[(3-fluorobenzyl)oxy]-3-methoxyphenyl}methanol has been shown to inhibit the reuptake of serotonin in vitro, which suggests that it may have antidepressant properties. Additionally, {4-[(3-fluorobenzyl)oxy]-3-methoxyphenyl}methanol has been shown to reduce inflammation in a mouse model of acute lung injury, indicating that it may have potential as an anti-inflammatory agent.
Propiedades
IUPAC Name |
[4-[(3-fluorophenyl)methoxy]-3-methoxyphenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FO3/c1-18-15-8-11(9-17)5-6-14(15)19-10-12-3-2-4-13(16)7-12/h2-8,17H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MADBAECVGCLWNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CO)OCC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{4-[(3-Fluorophenyl)methoxy]-3-methoxyphenyl}methanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(5-{[5-(2,5-dichlorophenyl)-2-furyl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)butanoic acid](/img/structure/B6077743.png)
![N-(2,5-dichlorophenyl)-2-[(4-ethyl-5-{3-[(2,2,3,3-tetrafluoropropoxy)methyl]phenyl}-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B6077751.png)
![N-[1-(cyclohexylmethyl)-3-piperidinyl]-5-cyclopropyl-3-isoxazolecarboxamide](/img/structure/B6077759.png)
![[3-(1H-imidazol-1-yl)propyl][(3-methyl-2-thienyl)methyl]amine dihydrochloride](/img/structure/B6077764.png)
![N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}ethanesulfonamide](/img/structure/B6077770.png)

![methyl 5-{methyl[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-3-piperidinyl)methyl]amino}-5-oxopentanoate](/img/structure/B6077783.png)
![N-{[3-(4-fluorophenyl)-1-(4-methylphenyl)-1H-pyrazol-4-yl]methyl}-1-(3-isoxazolyl)-N-methylethanamine](/img/structure/B6077790.png)

![11-(2-furyl)-N-(2-methylphenyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide](/img/structure/B6077815.png)
![{3-(4-fluorobenzyl)-1-[(2-methoxy-1-naphthyl)methyl]-3-piperidinyl}methanol](/img/structure/B6077816.png)
![3-[2-(4-fluoro-3-methoxybenzyl)-2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl]phenol](/img/structure/B6077817.png)
![1-(4-ethyl-1-piperazinyl)-3-(4-{[(5-fluoro-2-methylbenzyl)amino]methyl}-2-methoxyphenoxy)-2-propanol](/img/structure/B6077819.png)
![2-[4-(3,5-dimethoxybenzyl)-1-(2-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6077834.png)